molecular formula C42H54N2O13 B14668133 3-Formylrifamycin SV O-(2-butenyl)oxime CAS No. 41887-54-1

3-Formylrifamycin SV O-(2-butenyl)oxime

Cat. No.: B14668133
CAS No.: 41887-54-1
M. Wt: 794.9 g/mol
InChI Key: XYOBOMQKFBXUHF-BDRVZWLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formylrifamycin SV O-(2-butenyl)oxime: is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications, which enhance its efficacy and stability. Rifamycins are primarily used to treat bacterial infections, including tuberculosis and leprosy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV O-(2-butenyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-butenyl)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The process involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to higher yields and reduced costs .

Chemical Reactions Analysis

Types of Reactions: 3-Formylrifamycin SV O-(2-butenyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxime derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 3-Formylrifamycin SV O-(2-butenyl)oxime is used as an intermediate in the synthesis of more complex rifamycin derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. Its modifications provide insights into how structural changes can affect antibacterial activity .

Medicine: Medically, this compound is investigated for its potential to treat resistant bacterial infections. Its enhanced stability and efficacy make it a promising candidate for new antibiotic therapies .

Industry: In the pharmaceutical industry, this compound is used in the development and production of new antibiotic formulations. Its properties make it suitable for large-scale production and application .

Comparison with Similar Compounds

Uniqueness: 3-Formylrifamycin SV O-(2-butenyl)oxime is unique due to its oxime modification, which enhances its stability and efficacy compared to other rifamycin derivatives. This modification allows for better binding to bacterial RNA polymerase and improved antibacterial activity .

Properties

CAS No.

41887-54-1

Molecular Formula

C42H54N2O13

Molecular Weight

794.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,14R,15R,16R,17S,18S,19E,21E)-26-[(E)-[(E)-but-2-enoxy]iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C42H54N2O13/c1-11-12-17-55-43-19-27-32-37(50)30-29(36(27)49)31-39(25(7)35(30)48)57-42(9,40(31)51)54-18-16-28(53-10)22(4)38(56-26(8)45)24(6)34(47)23(5)33(46)20(2)14-13-15-21(3)41(52)44-32/h11-16,18-20,22-24,28,33-34,38,46-50H,17H2,1-10H3,(H,44,52)/b12-11+,14-13+,18-16+,21-15+,43-19+/t20-,22+,23+,24+,28-,33-,34+,38?,42-/m0/s1

InChI Key

XYOBOMQKFBXUHF-BDRVZWLDSA-N

Isomeric SMILES

C/C=C/CO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H](C([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CC=CCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.